molecular formula C26H29N5O2 B5571565 4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No.: B5571565
M. Wt: 443.5 g/mol
InChI Key: DALKOGHKMXULQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.23212518 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Intermediate for Inhibiting Biological Pathways : Morpholine derivatives, closely related to the specified compound, are used as intermediates in the synthesis of inhibitors targeting tumor necrosis factor alpha and nitric oxide pathways. This demonstrates their potential in therapeutic applications, particularly in inflammation and oncology (Lei et al., 2017).

  • Antibacterial Agent Development : Piperazinyl oxazolidinones, including morpholine derivatives, show significant antibacterial properties, particularly against gram-positive pathogens. This includes efficacy against methicillin-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Tucker et al., 1998).

  • Pharmacophore for PI3K and PIKKs Inhibition : Morpholine and its derivatives, due to their ability to form key hydrogen bonding interactions, serve as privileged pharmacophores in the inhibition of PI3K and PIKKs, essential for cellular growth and proliferation. This underscores their role in developing cancer therapeutics (Hobbs et al., 2019).

Biological Activity and Pharmaceutical Development

  • Enzyme Inhibitory Activity : Certain morpholine derivatives demonstrate enzyme inhibitory activity, such as inhibition of soybean 15-lipoxygenase, suggesting their potential in developing anti-inflammatory agents (Karimian et al., 2015).

  • Antihypertensive Agents : The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has resulted in compounds showing antihypertensive activity, illustrating the versatile therapeutic applications of morpholine derivatives (Bayomi et al., 1999).

  • Transfection Agents for Gene Delivery : Phosphorus dendrimers with morpholine and other amine terminal groups have shown promise as low cytotoxicity transfection agents, capable of delivering DNA into cells. This application is critical for gene therapy and biotechnological research (Padié et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological effects, toxicity, and efficacy in treating specific conditions .

Properties

IUPAC Name

1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-15-13-29(14-16-30)23-11-12-27-26(28-23)31-17-19-33-20-18-31/h1-12,24H,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKOGHKMXULQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.